molecular formula C10H12FeN2NaO8+2 B12345132 Sodium ferric ethylenediaminetetraacetate

Sodium ferric ethylenediaminetetraacetate

Cat. No.: B12345132
M. Wt: 367.05 g/mol
InChI Key: UWSAIOMORQUEHN-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium ferric ethylenediaminetetraacetate can be synthesized by reacting ethylenediaminetetraacetic acid with ferric chloride and sodium hydroxide. The reaction involves dissolving sodium hydroxide in water, adding ethylenediaminetetraacetic acid, and then carefully heating the mixture until the solid dissolves. Ferric chloride is then dissolved in water and added to the mixture under continuous stirring .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process ensures the precise control of pH and temperature to optimize yield and purity. The compound is typically produced as a trihydrate form, which is a light yellow powder that is stable and unaffected by storage .

Chemical Reactions Analysis

Types of Reactions

Sodium ferric ethylenediaminetetraacetate undergoes various chemical reactions, including chelation, oxidation, and substitution. Its primary function is to chelate metal ions, forming stable complexes that prevent the ions from participating in unwanted reactions .

Common Reagents and Conditions

Common reagents used in reactions with this compound include metal salts, reducing agents, and oxidizing agents. The reactions typically occur under controlled pH and temperature conditions to ensure the stability of the formed complexes .

Major Products

The major products formed from reactions involving this compound are metal-EDTA complexes. These complexes are highly stable and are used in various applications, including water treatment, agriculture, and medicine .

Mechanism of Action

The mechanism of action of sodium ferric ethylenediaminetetraacetate involves its ability to chelate metal ions. It binds to metal ions through its four oxygen and two nitrogen atoms, forming stable complexes. This chelation process prevents the metal ions from participating in unwanted reactions and makes them available for uptake in biological systems . In molluscs, it interacts with and destroys hemocyanin, a copper-based compound in their blood, leading to their death .

Comparison with Similar Compounds

Sodium ferric ethylenediaminetetraacetate is unique due to its high stability and effectiveness as a chelating agent. Similar compounds include:

This compound stands out due to its specific use in iron-related applications and its effectiveness in binding iron ions.

Properties

Molecular Formula

C10H12FeN2NaO8+2

Molecular Weight

367.05 g/mol

IUPAC Name

sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(5+)

InChI

InChI=1S/C10H16N2O8.Fe.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+5;+1/p-4

InChI Key

UWSAIOMORQUEHN-UHFFFAOYSA-J

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+5]

Origin of Product

United States

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